Patent Protection Scope as a De Facto Differentiation Indicator for Pain Indications
This compound is explicitly patented for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), and pruritus (ICD-11: EC90), as recorded in the Therapeutic Target Database [1]. While this does not constitute a quantitative potency comparison, patent assignment—particularly when multiple closely related benzamide analogs exist in the same patent family—indicates that the specific structure was selected for claimed utility. This contrasts with unclaimed or generically claimed in-class analogs where freedom-to-operate or demonstrated efficacy for these specific indications may be absent.
| Evidence Dimension | Patent-protected indication coverage |
|---|---|
| Target Compound Data | Patented for Chronic Pain (ICD-11: MG30), Neuropathic Pain (ICD-11: 8E43.0), Pruritus (ICD-11: EC90) |
| Comparator Or Baseline | Unspecified in-class benzamide analogs without explicit patent listing for these indications |
| Quantified Difference | Qualitative only; no quantitative comparator data available |
| Conditions | Patent database / TTD curated indication metadata |
Why This Matters
For procurement decisions in pain research, a compound with patent-protected indication specificity provides a verifiable rationale for selection over unpatented or generically claimed analogs, even in the absence of public head-to-head potency data.
- [1] Therapeutic Target Database (TTD). Drug Information for CAS 1396783-30-4. Indications: Chronic Pain (ICD-11: MG30), Neuropathic Pain (ICD-11: 8E43.0), Pruritus (ICD-11: EC90); all with patent status: Patented. View Source
